![molecular formula C14H16O B3060222 1-(Phenylethynyl)-1-cyclohexanol CAS No. 20109-09-5](/img/structure/B3060222.png)
1-(Phenylethynyl)-1-cyclohexanol
Overview
Description
1-(Phenylethynyl)-1-cyclohexanol, also known as PCE, is a synthetic compound that belongs to the family of arylcyclohexylamines. It is a potent and selective inhibitor of the glycine transporter GlyT1, which plays a crucial role in regulating the concentration of glycine in the synaptic cleft. PCE has gained significant attention in the scientific community due to its potential applications in the treatment of various neurological disorders, including schizophrenia, depression, and Alzheimer's disease.
Scientific Research Applications
Photophysical Properties
- Photophysical Behaviors : A study by Beeby et al. (2002) investigated the photophysical properties of 1,4-bis(phenylethynyl)benzene, a model for poly(phenyleneethynylene), and found it exhibits conventional emission from the lowest vibrational level of the first excited singlet state without aggregation in cyclohexane solution (Beeby et al., 2002).
Chemical Synthesis and Characterization
- Synthesis and Characterization : Xin et al. (1994) described the synthesis of (Z)‐1‐[2‐(Triarylstannyl)vinyl]‐1‐Cyclohexanols and their Arylhalostannyl Derivatives from 1-Ethynyl-1-cyclohexanol, offering insights into the structural and chemical properties of these compounds (Xin et al., 1994).
Reactive Distillation in Industrial Processes
- Industrial Application in Nylon Production : Lorenzo et al. (2016) modeled a reactive distillation column for purifying cyclohexanone from a mixture containing 1-cyclohexanol, an important step in producing high-quality nylon fibers (Lorenzo et al., 2016).
Organic Photoreactions
- Organic Photoreactions : Marshall and Greene (1969) studied the UV irradiation of dimethyl-1-cyclohexenylcarbinol, revealing various products and proposing pathways for these reactions, showcasing the photochemical reactivity of related compounds (Marshall & Greene, 1969).
properties
IUPAC Name |
1-(2-phenylethynyl)cyclohexan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O/c15-14(10-5-2-6-11-14)12-9-13-7-3-1-4-8-13/h1,3-4,7-8,15H,2,5-6,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEMYSKBSYEVAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#CC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343996 | |
Record name | 1-(Phenylethynyl)-1-cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylethynyl)-1-cyclohexanol | |
CAS RN |
20109-09-5 | |
Record name | 1-(Phenylethynyl)-1-cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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